molecular formula C18H27N5 B2376927 2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 860785-42-8

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2376927
CAS No.: 860785-42-8
M. Wt: 313.449
InChI Key: BMUOKTZASBGOQM-UHFFFAOYSA-N
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Description

2-(4,5-dibutyl-1H-1,2,3-triazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a useful research compound. Its molecular formula is C18H27N5 and its molecular weight is 313.449. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The chemical compound has been involved in studies on the synthesis and structure of azolo[a]pyrimidines and related compounds, providing insights into the condensation reactions and structural characterizations using NMR spectroscopy and other analytical methods (Bajwa & Sykes, 1979).

Green Synthesis and Antimicrobial Activities

  • Research has been conducted on the green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related compounds containing the triazole moiety. These studies have also investigated the antimicrobial activities of the synthesized compounds, comparing them with standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).

Cyclocondensation Reactions

  • The compound has been used in cyclocondensation reactions, leading to the formation of various heterocyclic structures. Detailed studies on the mechanisms of these reactions and the characterization of the resulting compounds have been conducted, utilizing techniques like NMR and NOE measurements (Desenko et al., 1998).

Synthesis and Antitrypanosomal Activities

  • It has been used in the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, which are known for their beneficial properties as antimetabolites in purine biochemical reactions. Some of these compounds have attracted pharmaceutical interest due to their antitrypanosomal activities (Abdelriheem et al., 2017).

Multicomponent Reactions for Bioactive Compounds

  • Studies have been performed on the synthesis of new organic molecules, including pyrimidine derivatives, via one-pot multicomponent reactions (MCRs). These methods allow for the creation of compounds with potential biological activity, streamlined compared to conventional multistep organic reactions (Tugcu & Turhan, 2018).

Structural Characterization and Antibacterial Activity

  • The compound has also been featured in studies focusing on the synthesis, crystal structure, and spectroscopic characterization of pyrimidine derivatives. These studies often include comprehensive analyses such as X-ray diffraction, NMR, and IR spectroscopy, along with evaluations of antibacterial activities against various microbial strains (Lahmidi et al., 2019).

Properties

IUPAC Name

2-(4,5-dibutyltriazol-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5/c1-4-6-10-16-17(12-7-5-2)23(22-21-16)18-19-13(3)14-9-8-11-15(14)20-18/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUOKTZASBGOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N=N1)C2=NC(=C3CCCC3=N2)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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